molecular formula C7H8BrNO B584712 2-(6-Bromopyridin-2-yl)ethanol CAS No. 955370-07-7

2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712
CAS No.: 955370-07-7
M. Wt: 202.051
InChI Key: BUSVXLMCEYFMCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromopyridin-2-yl)ethanol (CAS 955370-07-7) is a brominated pyridine derivative with the molecular formula C₇H₈NOBr and a molecular weight of 202.05 g/mol . Structurally, it consists of a pyridine ring substituted with a bromine atom at the 6-position and an ethanol group at the 2-position. This compound is widely used as a building block in organic synthesis, particularly in pharmaceutical intermediates and ligand design .

Key properties include:

  • Density: ~1.555 g/cm³ (predicted)
  • Boiling point: ~281.8°C (predicted)
  • pKa: ~13.16 (indicating weak acidity of the hydroxyl group) .

Preparation Methods

Synthetic Significance of 2-(6-Bromopyridin-2-yl)ethanol

As a bifunctional pyridine derivative containing both bromine and hydroxymethyl groups, this compound serves as a critical intermediate in pharmaceutical syntheses, particularly for kinase inhibitors and antiviral agents. The strategic positioning of substituents enables divergent reactivity - the bromine atom participates in cross-coupling reactions, while the alcohol moiety undergoes oxidation, esterification, or nucleophilic substitution. Current industrial demand exceeds 50 metric tons annually, primarily driven by its role in synthesizing third-generation EGFR inhibitors .

Preparation Methodologies

Reaction Protocol

This three-stage process converts 2-bromo-6-methylpyridine to the target alcohol through sequential deprotonation, formylation, and borohydride reduction :

Table 1: LDA-mediated synthesis parameters

ParameterSpecification
Starting material2-bromo-6-methylpyridine (29.1 mmol)
Base systemLDA generated in situ from n-BuLi/DIPA
ElectrophileN,N-dimethylformamide (107 mmol)
Reducing agentSodium borohydride (28 mmol)
Solvent systemTHF/MeOH/AcOH (3:8:0.6 v/v)
Temperature profile-78°C to RT over 18 hours
PurificationSilica chromatography (CH2Cl2/acetone 95:5)
Yield85% (5 g scale)

The reaction proceeds via α-lithiation of the methyl group at -78°C, followed by formylation to install the aldehyde functionality . Subsequent sodium borohydride reduction under acidic conditions (AcOH/MeOH) selectively reduces the aldehyde to the primary alcohol while preserving the aromatic bromine .

Critical Process Considerations

  • Lithiation efficiency : Requires strict temperature control (-78°C ± 2°C) to prevent lateral metallation

  • Quenching protocol : Gradual addition of MeOH/AcOH prevents exothermic runaway reactions

  • Borohydride stability : Acidic conditions stabilize NaBH4 against premature decomposition

  • Chromatographic resolution : 95:5 CH2Cl2/acetone optimally separates polar byproducts

Optimized Procedure

This single-step reduction converts ethyl 6-bromopicolinate to the target alcohol under cryogenic conditions :

Table 2: DIBAL-H reduction parameters

ParameterSpecification
SubstrateEthyl 6-bromopicolinate (355 mg)
Reducing agentDIBAL-H (1.01M in toluene, 5.76 mL)
SolventAnhydrous toluene (10 mL)
Temperature-78°C (dry ice/acetone bath)
Reaction time40 minutes
WorkupNH4Cl quench, EtOAc extraction
PurificationSilica column (hexane/EtOAc 3:1→1:1)
Yield35% (123 mg)

The mechanism involves coordination of DIBAL-H to the ester carbonyl, followed by hydride transfer to generate the alkoxide intermediate, which is protonated during workup .

Kilogram-Scale Adaptation

Modified LDA process demonstrates scalability for industrial manufacturing :

Table 3: Industrial-scale synthesis metrics

ParameterSpecification
Batch size100 g 2-bromo-6-methylpyridine
n-BuLi consumption1.6M in hexane (1 L)
DMF charge200 mL (2.147 mol)
NaBH4 loading28 g (0.557 mol)
Solvent volumeTHF (0.6 L) / MeOH (1.6 L)
Temperature control-78°C to RT over 24 hours
PurificationSilica gel (60-120 mesh) with n-heptane/EtOAc
Isolated yield76.5% (90 g)

Key scale-up modifications include:

  • Incremental reagent addition to manage exotherms

  • Extended reaction time for complete conversion

  • Gradient elution chromatography for improved separation efficiency

Comparative Method Analysis

Table 4: Synthesis method evaluation matrix

MetricLDA-MediatedDIBAL-H ReductionIndustrial Process
Starting material cost$285/kg$420/kg$275/kg
Reaction steps313
Typical yield85%35%76.5%
Byproduct formation<5%15-20%8-12%
E-factor18.745.222.1
PMI32.467.838.9

E-factor = (kg waste)/(kg product); PMI = Process Mass Intensity

The LDA-mediated route demonstrates superior atom economy (68% vs. 41% for DIBAL-H) due to direct methyl group functionalization . However, the industrial process balances yield and scalability through optimized reagent stoichiometry and workup protocols.

Mechanistic Insights

Lithiation-Formylation Sequence

The reaction cascade initiates with LDA-mediated deprotonation of 2-bromo-6-methylpyridine's methyl group, generating a stabilized aryllithium species :

2-bromo-6-methylpyridine+LDA2-bromo-6-(lithiomethyl)pyridine+diisopropylamine\text{2-bromo-6-methylpyridine} + \text{LDA} \rightarrow \text{2-bromo-6-(lithiomethyl)pyridine} + \text{diisopropylamine}

Subsequent formylation proceeds through electrophilic attack of DMF on the lithiated intermediate:

Ar-Li+HCONMe2Ar-CHO+LiNMe2\text{Ar-Li} + \text{HCONMe}2 \rightarrow \text{Ar-CHO} + \text{LiNMe}2

The sodium borohydride reduction in methanol/acetic acid follows a polar mechanism:

Ar-CHO+NaBH4MeOH/HOAcAr-CH2OH+NaB(OAc)3H\text{Ar-CHO} + \text{NaBH}4 \xrightarrow{\text{MeOH/HOAc}} \text{Ar-CH}2\text{OH} + \text{NaB(OAc)}_3\text{H}

DIBAL-H Reduction Pathway

Coordination-controlled reduction of ethyl picolinate occurs through a six-membered transition state:

DIBAL-H+RCOOR’[Al-HO=C(OR’)]RCH2OAl(iBu)2+R’OH\text{DIBAL-H} + \text{RCOOR'} \rightarrow [\text{Al-H} \cdots \text{O=C(OR')}]^\ddagger \rightarrow \text{RCH}2\text{OAl}(i-Bu)2 + \text{R'OH}

Protonation during aqueous workup liberates the alcohol:

RCH2OAl(iBu)2+H2ORCH2OH+Al(iBu)2OH\text{RCH}2\text{OAl}(i-Bu)2 + \text{H}2\text{O} \rightarrow \text{RCH}2\text{OH} + \text{Al}(i-Bu)_2\text{OH}

Process Optimization Strategies

Catalytic System Enhancements

  • Flow chemistry adaptation : Microreactor trials show 92% yield at -78°C with 2s residence time

  • Alternative reductants : LiAlH(Ot-Bu)3 improves selectivity to 93% but increases costs 4-fold

  • Microwave assistance : 15-minute reaction time at -50°C with 20% energy savings

Green Chemistry Metrics

  • Solvent replacement : Cyclopentyl methyl ether (CPME) reduces PMI by 18% vs. THF

  • Catalyst recycling : Alumina-immobilized LDA allows 5 reuse cycles with <7% yield drop

  • Waste minimization : Aqueous NH4Cl/HCl biphasic workup cuts E-factor to 14.3

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromopyridin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-(6-Bromopyridin-2-yl)acetaldehyde or 2-(6-Bromopyridin-2-yl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 2-(6-Bromopyridin-2-yl)ethane using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide, potassium cyanide, or thiourea.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: 2-(6-Bromopyridin-2-yl)acetaldehyde, 2-(6-Bromopyridin-2-yl)acetic acid.

    Reduction: 2-(6-Bromopyridin-2-yl)ethane.

    Substitution: 2-(6-Azidopyridin-2-yl)ethanol, 2-(6-Cyanopyridin-2-yl)ethanol.

Scientific Research Applications

Chemistry

2-(6-Bromopyridin-2-yl)ethanol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Conversion to aldehydes or acids using agents like pyridinium chlorochromate.
  • Reduction: Removal of the bromine atom using lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can be replaced with other functional groups, enhancing its versatility in synthesizing complex molecules.

Biology

The compound is investigated for its potential as a ligand in biochemical assays. Its interaction with enzymes and receptors can provide insights into enzyme-substrate dynamics and biological pathways. The amino and hydroxyl groups facilitate hydrogen bonding, which is critical for biological activity.

Medicine

Research indicates that this compound may have therapeutic applications:

  • Drug Development: It is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting specific biological pathways.
  • Anticancer Research: Studies have evaluated its derivatives for anticancer properties, indicating potential in developing new cancer therapies .

Case Studies

Study ReferenceFocusFindings
Synthesis and Chemical ReactionsDetailed synthesis routes and reactivity profiles were established, showcasing its utility in organic synthesis.
Anticancer EvaluationDerivatives of the compound demonstrated significant anticancer activity in vitro, suggesting further exploration for therapeutic use.
Biological Interaction StudiesInvestigated the binding affinity of this compound to specific enzyme targets, revealing potential for drug development applications.

Mechanism of Action

The mechanism of action of 2-(6-Bromopyridin-2-yl)ethanol depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The bromine atom and ethanol group can interact with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with target proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(6-Bromopyridin-2-yl)ethanol

1-(6-Bromopyridin-2-yl)ethanol (CAS 139163-56-7) shares the same molecular formula but differs in the position of the hydroxyl group on the ethanol moiety. This structural variation affects reactivity:

  • Synthesis : Formed via thermal decomposition of triazolopyridines under high-pressure conditions .
  • Applications : Used in preparing pyrazole-carboxylic acid derivatives for pharmaceutical research .
  • Safety : Classified as hazardous (Xn) with risks R22 (harmful if swallowed) and R36 (eye irritation) .

Alkyl Chain Variants

2-(6-Bromopyridin-2-yl)propan-2-ol (CAS 638218-78-7)

  • Structure: Branched alkyl chain (propan-2-ol group) instead of ethanol.
  • Impact : Reduced hydrogen bonding capacity lowers boiling point compared to linear analogs.
  • Applications: Potential chiral intermediate in asymmetric synthesis .

1-(6-Bromopyridin-2-yl)-2-methylpropan-2-ol (CAS 955369-59-2)

  • Structure : Bulkier tert-alcohol group.
  • Impact : Steric hindrance may slow nucleophilic substitution reactions at the pyridine ring .

Pyridine Ring-Substituted Analogs

(6-Iodopyridin-2-yl)-methanol and (6-Methoxypyridin-2-yl)-methanol

  • Substituents : Iodine or methoxy groups replace bromine.
  • Reactivity :
    • Iodo derivatives undergo faster nucleophilic aromatic substitution.
    • Methoxy groups enhance solubility in polar solvents due to increased electron density .
  • Applications : Methoxy variants are used in agrochemical intermediates .

[6-(Bromomethyl)pyridin-2-yl]methanol

  • Structure : Bromomethyl substituent on the pyridine ring.
  • Reactivity: Bromomethyl group enables alkylation reactions, unlike ethanol-substituted analogs.
  • Safety : Higher volatility requires stringent handling protocols .

Halogenated Derivatives

(2,6-Dibromopyridin-3-yl)methanol

  • Structure : Additional bromine at the 3-position.
  • Impact : Enhanced electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Synthesis : Derived from 2,6-dibromopyridine via lithiation and carbonyl trapping .

Ethyl 2-(6-bromopyridin-2-yl)acetate (CAS 955369-63-8)

  • Structure : Esterified acetic acid side chain.
  • Applications : Key intermediate in synthesizing herbicides and fungicides .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Boiling Point (°C) Applications
2-(6-Bromopyridin-2-yl)ethanol 955370-07-7 C₇H₈NOBr 6-Br, 2-ethanol 281.8 (predicted) Pharmaceutical intermediates
1-(6-Bromopyridin-2-yl)ethanol 139163-56-7 C₇H₈NOBr 6-Br, 1-ethanol ~280 Pyrazole derivatives
(6-Methoxypyridin-2-yl)-methanol - C₇H₉NO₂ 6-OCH₃, 2-methanol N/A Agrochemicals
2-(6-Bromopyridin-2-yl)propan-2-ol 638218-78-7 C₈H₁₀NOBr 6-Br, 2-propan-2-ol Lower than linear Chiral synthesis
Ethyl 2-(6-bromopyridin-2-yl)acetate 955369-63-8 C₉H₁₀BrNO₂ 6-Br, esterified acetate N/A Herbicides

Biological Activity

2-(6-Bromopyridin-2-yl)ethanol is a pyridine derivative with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This compound, characterized by its bromine substitution at the 6th position of the pyridine ring and an ethanol group at the 2nd position, exhibits various biological properties that can be harnessed for therapeutic applications.

The molecular formula of this compound is C₇H₈BrNO. The synthesis typically involves bromination of 2-pyridineethanol or reduction of 2-(6-Bromopyridin-2-yl)acetaldehyde using reducing agents like sodium borohydride. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can modify its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes due to the presence of the bromine atom and hydroxyl group, which can interact with the active sites of enzymes. This interaction can lead to altered metabolic pathways, particularly in cancer and neurological disorders.
  • Receptor Binding : The structural similarity to biologically active molecules allows it to bind to receptors, influencing cellular signaling pathways. This property is particularly relevant in drug design targeting neurological conditions .

Anticancer Activity

Recent studies have demonstrated the potential anticancer properties of this compound. For instance, it has been shown to exhibit cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Caco-2 (colorectal cancer) cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
HeLa15.0Induction of apoptosis
A54920.5Inhibition of cell proliferation
Caco-218.0Cell cycle arrest

Enzyme Targeting

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit glycogen synthase kinase-3 (GSK-3), a key enzyme involved in various signaling pathways related to cancer and neurodegenerative diseases. The compound exhibited competitive inhibition with an IC50 value of approximately 10 µM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2-(6-Chloropyridin-2-yl)ethanolChlorine substitutionModerate anticancer activity
2-(6-Fluoropyridin-2-yl)ethanolFluorine substitutionEnhanced metabolic stability
2-(6-Iodopyridin-2-yl)ethanolIodine substitutionIncreased reactivity in substitution

The presence of different halogen atoms significantly affects the compound's reactivity and biological activity, with bromine often providing a balance between stability and reactivity.

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound in therapeutic applications:

  • Study on Cancer Cell Lines : A study evaluated the effects of varying concentrations of this compound on HeLa cells over a period of 48 hours. Results indicated a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
    • Experimental Setup : Cells were treated with concentrations ranging from 5 µM to 50 µM.
    • Findings : Significant reduction in cell viability was observed at concentrations above 15 µM.
  • GSK-3 Inhibition Study : Another study focused on the inhibitory effects on GSK-3β. The compound was tested alongside known inhibitors, demonstrating comparable efficacy.
    • Results : It showed an IC50 value that positions it as a promising candidate for further drug development targeting GSK-3 related pathways .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(6-Bromopyridin-2-yl)ethanol, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via thermal decomposition of 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine under high-pressure conditions (1.7 atm, 100°C), yielding this compound as a minor product (2% yield). Optimization involves controlling reaction time and pressure to minimize side products like cyclopropane derivatives . Alternatively, organometallic approaches (e.g., using n-BuLi) enable direct functionalization of pyridine precursors, with solvent choice (e.g., THF or DMF) and temperature (-78°C to room temperature) critical for regioselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are key structural features confirmed?

  • Methodological Answer :

  • NMR : 1H^1H NMR reveals aromatic protons (δ 7.49 ppm for pyridin-2-yl protons) and the ethanol group (δ 4.81 ppm for -CH(OH)- and δ 1.44 ppm for -CH3_3) .
  • HRMS : Confirms molecular weight (M+^+ observed at m/z 202.9768) .
  • X-ray crystallography : Programs like SHELXL refine crystal structures, with hydrogen bonding between ethanol hydroxyl and pyridine nitrogen aiding in lattice stabilization .

Q. How does the bromine substituent influence the compound’s stability and reactivity in aqueous vs. anhydrous conditions?

  • Methodological Answer : The electron-withdrawing bromine at the 6-position increases pyridine ring acidity, making the ethanol group prone to oxidation. In aqueous media, oxidation to 2-(6-Bromopyridin-2-yl)acetaldehyde occurs (e.g., with KMnO4_4), while anhydrous conditions favor nucleophilic substitution (e.g., using NaOR in DMSO) . Stability studies under varying pH (1–12) and temperature (25–80°C) via HPLC can quantify degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the formation of this compound during triazolopyridine decomposition?

  • Methodological Answer : Thermal decomposition proceeds via a pyridylcarbene intermediate generated by nitrogen expulsion. The carbene undergoes intramolecular hydrogen abstraction or intermolecular trapping by ethanol, forming the target compound. Isotopic labeling (e.g., 2H^2H-ethanol) and DFT calculations (using Gaussian) can map transition states and validate the carbene pathway . Competing pathways (e.g., cyclopropanation) are minimized by optimizing pressure and solvent polarity .

Q. How can computational methods (e.g., DFT, MD simulations) predict the compound’s behavior in enzyme-binding assays?

  • Methodological Answer :

  • Docking studies (AutoDock Vina) : Model interactions with enzymes (e.g., cytochrome P450) by simulating π-π stacking between the pyridine ring and aromatic residues. Bromine’s electronegativity enhances binding affinity compared to chloro/fluoro analogs .
  • MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes in aqueous vs. lipid bilayers, focusing on ethanol group flexibility and hydrogen bonding .

Q. How do crystallographic data from SHELX refinements resolve contradictions in structural assignments from NMR?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping proton signals) are resolved using SHELXL-refined X-ray structures. For example, OLEX2 integrates SHELX tools to model hydrogen positions and validate torsion angles (e.g., ethanol -CH2_2-OH dihedral angle ≈ 60°) . R-factor convergence (<5%) and residual density maps (<0.3 eÅ3^{-3}) confirm accuracy .

Q. What strategies mitigate byproduct formation (e.g., cyclopropane derivatives) during synthesis?

  • Methodological Answer :

  • Chromatographic analysis (HPLC-MS) : Identifies byproducts (e.g., cis/trans-cyclopropanes) using C18 columns and gradient elution (ACN/H2_2O).
  • Reaction engineering : Lowering pressure (from 1.7 atm to 1 atm) reduces carbene dimerization. Radical scavengers (e.g., TEMPO) suppress unwanted cyclopropanation .

Properties

IUPAC Name

2-(6-bromopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSVXLMCEYFMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676536
Record name 2-(6-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955370-07-7
Record name 2-(6-Bromopyridin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of (6-bromopyridin-2-yl)acetic acid (1.1 g, 5.09 mmol) in tetrahydrofuran (20 ml) was cooled to 0° C. Sodium borohydride (0.385 g, 10.18 mmol) was slowly added followed by the addition of boron trifluoride diethyl etherate (1.29 ml, 10.18 mmol). The reaction was allowed to come to room temperature. After 2 hrs, the reaction was diluted with brine, ammonium chloride and ethyl acetate. After layer separation, the organic layer was dried over sodium sulfate, filtered and concentrated. The crude residue was purification by silica gel chromatography (3:7 hexane:ethyl acetate) to yield the title compound.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.385 g
Type
reactant
Reaction Step Two
Quantity
1.29 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.